2-pyridinyl[2-(2-pyridinylamino)phenyl]amine
Description
Overview of Multidentate Ligand Architectures
Ligands are classified by their denticity, which refers to the number of donor atoms that can bind to a central metal ion. While monodentate ligands bind through a single point of attachment, multidentate ligands (also known as chelating agents) possess two or more donor atoms, allowing them to grasp the metal ion in a pincer-like fashion. wikipedia.org This phenomenon, termed the chelate effect, results in significantly more stable metal complexes compared to those formed with analogous monodentate ligands.
Multidentate ligand architectures are diverse, ranging from simple bidentate ligands to complex macrocyclic structures. Tridentate ligands, which have three donor atoms, can coordinate to a metal in two primary arrangements: meridional (mer), where the donor atoms lie in a plane that includes the metal, or facial (fac), where the donor atoms are positioned on one face of an octahedron. semanticscholar.org The geometry of the ligand backbone plays a crucial role in dictating which coordination mode is preferred.
Importance of Pyridine-Amine Scaffolds in Transition Metal Chemistry
The pyridine (B92270) ring is a fundamental building block in the design of N-heterocyclic ligands. researchgate.net It is a six-membered aromatic heterocycle structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. rsc.org This nitrogen atom provides a well-defined sp²-hybridized donor site. When combined with one or more amine groups, the resulting pyridine-amine scaffold creates a powerful class of multidentate ligands.
These scaffolds are prized for their ability to form stable complexes with a wide range of transition metals. The electronic properties of the resulting complex can be systematically tuned by modifying the substituents on the pyridine or phenyl rings. This tunability is critical in applications such as catalysis, where the electronic environment of the metal center directly influences its reactivity. For instance, bis(imino)pyridine (BIP) ligands, which share structural similarities, form highly active iron and cobalt catalysts for olefin polymerization. nih.govnih.gov
Historical Context of Related Ligand Systems
The use of pyridine in coordination chemistry dates back to the early days of the field. However, the development of sophisticated multidentate ligands incorporating this moiety is a more recent endeavor. A significant milestone in this area was the independent discovery by three research groups in the late 1990s of iron catalysts based on pyridine-bis(imine) (PDI) ligands for olefin polymerization. This breakthrough demonstrated that earth-abundant, non-toxic metals like iron could exhibit remarkable catalytic activity when supported by a carefully designed ligand architecture, challenging the dominance of early transition metal catalysts. The success of the PDI framework spurred intense interest in related tridentate nitrogen-donor ("NNN") pincer ligands, which offer a combination of rigidity and electronic tunability.
Rationale for Investigating 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine
The specific compound of interest, this compound, also known as N,N'-bis(2-pyridyl)benzene-1,2-diamine, represents a thoughtful design within the family of tridentate NNN ligands. researchgate.net The rationale for its investigation lies in the unique structural and electronic features conferred by its backbone.
Tridentate NNN Coordination: The molecule is designed to act as a classic tridentate "pincer" ligand, with two pyridyl nitrogen atoms and one central amine nitrogen available for metal binding. This pre-organized binding pocket is expected to form highly stable, often planar, coordination complexes. acsgcipr.org
Rigid Aromatic Backbone: Unlike ligands with flexible aliphatic linkers, the ortho-phenylenediamine bridge provides a rigid and planar scaffold. This rigidity can enforce a specific geometry on the resulting metal complex, which is highly desirable for controlling selectivity in catalytic reactions.
Electronic Tunability: The system of aromatic rings is electronically conjugated. The electron-donating or withdrawing nature of substituents placed on either the pyridine or the central phenyl rings can be used to precisely modulate the electronic density at the metal center, thereby tuning its reactivity.
Exploring Geometric Isomerism: Compared to its well-studied para-substituted analogue, N,N'-bis(pyridin-2-yl)benzene-1,4-diamine, the ortho-disposed amine groups in the target molecule create a distinct coordination pocket. nih.gov Investigating its coordination chemistry allows for a direct comparison of how linker geometry impacts complex structure, stability, and potential reactivity.
The crystal structure of N,N'-bis(2-pyridyl)benzene-1,2-diamine reveals that the molecule adopts a conformation where one N-H group forms an intramolecular hydrogen bond with the nitrogen of the other pyridine ring, highlighting the pre-organized nature of the ligand for metal binding. researchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4 |
| Molar Mass | 262.31 g/mol |
| Appearance | Solid |
| Classification | Tridentate NNN Pincer Ligand |
| Key Structural Feature | Rigid ortho-phenylenediamine backbone |
A likely synthetic route to this ligand is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.gov This powerful cross-coupling reaction would involve the double N-arylation of o-phenylenediamine (B120857) with two equivalents of a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is widely used for the construction of carbon-nitrogen bonds to aromatic rings.
Structure
3D Structure
Properties
IUPAC Name |
1-N,2-N-dipyridin-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-8-14(20-16-10-4-6-12-18-16)13(7-1)19-15-9-3-5-11-17-15/h1-12H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRFGDZIFVBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyridinyl 2 2 Pyridinylamino Phenyl Amine
Established Synthetic Routes for Related N-Heterocyclic Amine Structures
The synthesis of N-heterocyclic amines has traditionally been approached through classical methods such as nucleophilic aromatic substitution (SNAr) and Ullmann condensation. The SNAr reaction is generally limited to substrates with strong electron-withdrawing groups positioned ortho or para to a leaving group, which activates the aromatic ring towards nucleophilic attack.
A more classical and relevant approach for the synthesis of N-aryl amines is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. jocpr.com Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200 °C), polar solvents like dimethylformamide (DMF) or nitrobenzene, and stoichiometric amounts of copper powder. jocpr.com More recent developments have introduced the use of soluble copper catalysts with ligands like diamines and acetylacetonates, which can facilitate the reaction under milder conditions. chemrxiv.org For the synthesis of N-aryl pyridinamines, the Ullmann-type reaction would involve the coupling of a halopyridine with an arylamine in the presence of a copper catalyst and a base.
Palladium-Catalyzed Amination Strategies for Aryl Amines
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of C-N bonds, largely superseding the harsher conditions of the Ullmann condensation for many applications. The Buchwald-Hartwig amination, in particular, has become a cornerstone for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction utilizes a palladium catalyst, typically with a phosphine (B1218219) ligand, to couple an aryl halide or triflate with a primary or secondary amine in the presence of a base. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination is understood to proceed through several key steps:
Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Early iterations of the reaction used monodentate phosphine ligands, while later generations introduced bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) that have significantly expanded the scope and efficiency of the reaction, allowing for the use of less reactive aryl chlorides and a wider range of amine substrates. wikipedia.org Bidentate phosphine ligands such as BINAP and DPPF have also proven effective, particularly in preventing the formation of inactive palladium dimers. wikipedia.org
Stepwise Synthesis from Precursor Molecules
The synthesis of an unsymmetrical molecule like 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine is most strategically approached in a stepwise manner to ensure the selective formation of the desired product. A plausible synthetic route would involve the sequential arylation of 1,2-phenylenediamine.
Step 1: Mono-arylation of 1,2-phenylenediamine
The first step would be a selective mono-amination of 1,2-phenylenediamine with a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). Achieving mono-selectivity can be challenging as the diarylated product is also a possible outcome. However, by carefully controlling the stoichiometry of the reactants (using an excess of the diamine) and optimizing reaction conditions, the formation of the mono-arylated product, N-(pyridin-2-yl)benzene-1,2-diamine, can be favored. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are well-suited for this transformation due to their high selectivity under controlled conditions. nih.gov
Step 2: Second Arylation
The intermediate, N-(pyridin-2-yl)benzene-1,2-diamine, can then be subjected to a second amination reaction with another molecule of a 2-halopyridine. This second C-N bond formation would yield the final target compound, this compound. This step would also likely be carried out using a palladium-catalyzed cross-coupling reaction. The reaction conditions for this second step may need to be adjusted from the first, considering the different electronic and steric properties of the starting amine.
An alternative precursor could be 2-aminopyridine (B139424), which could be coupled with a dihalobenzene in a stepwise manner, although controlling the regioselectivity of the second addition could be more complex.
Optimization of Reaction Conditions and Yields
The yield and purity of this compound are highly dependent on the optimization of various reaction parameters in the palladium-catalyzed amination steps. Key factors to consider include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. For the coupling of 2-halopyridines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often provide good results. acs.org The catalyst loading is typically kept low, in the range of 1-5 mol%.
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The choice of base can influence the reaction rate and the tolerance of certain functional groups.
Solvent: Anhydrous, non-protic solvents are generally used to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and tetrahydrofuran (B95107) (THF) are common solvents for Buchwald-Hartwig reactions. nih.gov
Temperature: The reaction temperature is typically elevated, often ranging from 80 to 110 °C, to ensure a reasonable reaction rate.
The following interactive table illustrates how variations in reaction conditions can affect the yield of a representative Buchwald-Hartwig amination of a 2-halopyridine with an arylamine.
| Entry | Palladium Precursor (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | BINAP | NaOtBu | Toluene | 100 | 24 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 4 | Pd(OAc)₂ (2) | RuPhos | KOtBu | Toluene | 80 | 18 | 88 |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to make the synthesis more environmentally benign.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.gov The rapid heating provided by microwaves can significantly shorten reaction times for palladium-catalyzed aminations, from many hours to just a few minutes. nih.govrsc.org This not only saves energy but can also allow for the use of less solvent.
Solvent-Free Reactions: Conducting reactions without a solvent, or in a recyclable solvent, is a key principle of green chemistry. Solvent-free, or "neat," conditions can be achieved for some cross-coupling reactions, particularly with the use of solid-supported catalysts or by grinding the reactants together (mechanochemistry). nanobioletters.comorganic-chemistry.org For the synthesis of N-aryl pyridinamines, solvent-free conditions under thermal or microwave heating can reduce waste and simplify product purification. nanobioletters.com
Use of Greener Solvents: When a solvent is necessary, the use of more environmentally friendly options is encouraged. Solvents derived from renewable resources (bio-solvents) or those with lower toxicity and environmental persistence are preferred over traditional volatile organic compounds.
The following interactive table provides examples of green chemistry approaches applied to the synthesis of N-heterocyclic amines.
| Entry | Reaction Type | Conditions | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | Microwave, 150 °C | Toluene | 30 min | 85 |
| 2 | Ullmann Condensation | Microwave, 180 °C | DMF | 15 min | 75 |
| 3 | Buchwald-Hartwig Amination | Solvent-free, 120 °C | None | 1 h | 90 |
| 4 | Michael Addition | Microwave, 100 °C | None | 10 min | 95 |
Advanced Structural Elucidation and Characterization of 2 Pyridinyl 2 2 Pyridinylamino Phenyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to map out the proton and carbon environments and their correlations.
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments within its aromatic rings and amine groups. The spectrum would show complex multiplets in the aromatic region, typically between δ 6.5 and 8.5 ppm. The protons on the pyridine (B92270) rings and the central phenylenediamine ring would have characteristic chemical shifts and coupling patterns. The N-H protons of the secondary amine groups would likely appear as broad singlets, and their chemical shift could be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridyl Protons | 7.8 - 8.2 | m | - |
| Phenyl Protons | 6.8 - 7.5 | m | - |
| NH Protons | 5.0 - 6.0 | br s | - |
Note: This table is predictive, as specific experimental data is not available in the cited literature.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum would display a number of signals in the aromatic region (typically δ 100-160 ppm), corresponding to the carbon atoms of the pyridine and phenylenediamine rings. The symmetry of the molecule would influence the number of unique carbon signals observed.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridyl C (C-N) | 155 - 160 |
| Pyridyl C | 110 - 140 |
| Phenyl C (C-N) | 140 - 145 |
| Phenyl C | 115 - 130 |
Note: This table is predictive, as specific experimental data is not available in the cited literature.
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the individual aromatic rings, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the different ring systems through the amine linkages and for assigning quaternary carbon atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Secondary amine |
| C-H Aromatic Stretch | 3000 - 3100 | Aromatic rings |
| C=N and C=C Stretch | 1500 - 1600 | Pyridine and phenyl rings |
| C-N Stretch | 1250 - 1350 | Aryl amine |
Note: The values in this table represent typical ranges for the indicated functional groups.
The presence of a distinct N-H stretching band would confirm the secondary amine functionalities. The aromatic C-H stretches and the complex pattern of bands in the 1500-1600 cm⁻¹ region would be indicative of the multiple aromatic ring systems.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound (C₁₆H₁₄N₄), HRMS would provide a highly accurate mass measurement of the molecular ion.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 263.1291 | Data not available |
Note: The calculated m/z is based on the molecular formula C₁₆H₁₄N₄. Specific experimental data is not available in the cited literature.
The experimentally observed mass-to-charge ratio (m/z) would be compared to the calculated value for the proposed formula. A close match, typically within a few parts per million (ppm), would provide strong evidence for the correct molecular formula.
Single-Crystal X-ray Diffraction Analysis of this compound
The single-crystal X-ray structure of N,N'-bis(2-pyridyl)benzene-1,2-diamine (C₁₆H₁₄N₄) was successfully determined, offering unparalleled insight into its solid-state architecture. The analysis was detailed in a 2004 study by Gdaniec, Bensemann, and Połoński, which remains the seminal work on this compound's crystallography. nih.gov
The compound crystallizes in the triclinic space group P-1. The data collection and refinement parameters from the crystallographic study are summarized in the table below. These parameters indicate a high-quality structure determination, with a final R-factor of 0.037, signifying a good agreement between the experimental diffraction data and the refined structural model.
| Parameter | Value |
|---|---|
| Chemical formula | C₁₆H₁₄N₄ |
| Formula weight | 262.31 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.1979 (8) |
| b (Å) | 8.8351 (9) |
| c (Å) | 10.4284 (11) |
| α (°) | 67.245 (8) |
| β (°) | 88.163 (8) |
| γ (°) | 64.848 (8) |
| Volume (ų) | 622.71 (11) |
| Z | 2 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| Final R indices [I > 2σ(I)] | R1 = 0.037, wR2 = 0.106 |
A remarkable feature of the crystal structure is that the molecule exhibits two distinct conformations for its N-aryl-2-aminopyridine units simultaneously. nih.gov This phenomenon arises from the hindered rotation about the C(phenyl)-N(amine) bonds, which possess partial double-bond character.
One of the 2-(pyridinylamino) moieties adopts a Z conformation, characterized by a nearly coplanar arrangement of the benzene (B151609) and pyridine rings. The dihedral angle between these two rings is a mere 12.07 (7)°. nih.gov This flattened conformation is stabilized by a notable intramolecular C—H···N hydrogen bond, where a hydrogen atom from the benzene ring interacts with the nitrogen atom of the pyridine ring. The geometric parameters for this interaction are a C···N distance of 2.9126 (19) Å and an H···N distance of 2.31 Å, with a C—H···N angle of 120°. nih.gov
Conversely, the second 2-(pyridinylamino) moiety exists in an E conformation, where the pyridine and benzene rings are significantly twisted relative to each other. nih.gov This non-planar arrangement precludes the formation of an intramolecular hydrogen bond but positions the N-H group and the pyridine nitrogen atom for intermolecular interactions.
The differing conformations are reflected in the key interatomic bond lengths. The C-N bonds linking the amine nitrogen atoms to the pyridine rings are shorter than those linking them to the central benzene ring, indicating delocalization of the nitrogen lone pair electrons into the pyridine rings and confirming the partial double bond character that leads to the rotational hindrance.
The dual conformations observed within a single molecule directly influence the supramolecular assembly in the crystal lattice. The N-aryl-2-aminopyridine unit in the E conformation is pivotal for the primary intermolecular interaction. nih.gov
Two molecules of this compound associate through a pair of N—H···N hydrogen bonds, forming a centrosymmetric dimer. This specific hydrogen-bonding pattern, where the amine hydrogen of one molecule donates to the pyridine nitrogen of a second molecule and vice versa, creates a cyclic R²₂(8) graph-set motif. nih.gov This robust and directional interaction is the fundamental building block of the supramolecular structure.
Coordination Chemistry of 2 Pyridinyl 2 2 Pyridinylamino Phenyl Amine with Transition Metals
Mononuclear and Polynuclear Metal Complex Formation
The ability of 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine to act as a bridging or chelating ligand facilitates the formation of both mononuclear and polynuclear metal complexes. The nuclearity of the resulting complex is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
In many instances, the ligand coordinates to a single metal center to form mononuclear complexes . This is often observed when the reaction stoichiometry favors a higher ligand-to-metal ratio. For example, with iron(II) halides, o-phenylenediamine (B120857), a core component of the ligand's structure, has been shown to form mononuclear complexes. rsc.org Similarly, platinum(II) readily forms mononuclear complexes with various polypyridyl ligands. acs.org
Conversely, the presence of multiple donor sites within the ligand structure also allows it to bridge two or more metal centers, leading to the formation of polynuclear complexes . Dinuclear copper(II) complexes have been synthesized using ligands structurally similar to N,N'-bis(2-pyridyl)-o-phenylenediamine. nih.gov The formation of polynuclear structures is often favored under conditions where the metal-to-ligand ratio is high. The flexibility of the ligand's backbone can also play a crucial role in enabling the appropriate orientation of donor atoms to bridge multiple metal ions. For instance, dinuclear zinc(II) complexes have been successfully synthesized using Schiff bases derived from o-phenylenediamine. nih.gov
Coordination Modes and Ligand Denticity (e.g., Bidentate, Tridentate)
The coordination versatility of this compound is a key aspect of its chemistry, allowing it to adopt various coordination modes and exhibit different denticities.
A predominant coordination mode involves the chelation of a metal ion by the two pyridyl nitrogen atoms. This results in the formation of a stable five-membered chelate ring, a common feature in the coordination chemistry of 2,2'-bipyridine (B1663995) and related ligands. This bidentate N,N-coordination is a fundamental aspect of the ligand's interaction with transition metals. Platinum(II) and palladium(II) complexes frequently exhibit this type of chelation with ligands containing pyridyl moieties. cityu.edu.hkresearchgate.net
The central o-phenylenediamine core possesses two amine nitrogen atoms that can also participate in coordination. Depending on the geometric requirements of the metal center and the folding of the ligand, one or both of these amine nitrogens can bind to the metal. This can lead to a tridentate or even tetradentate coordination mode. In many complexes of related ligands, the amine nitrogen atoms are crucial for achieving higher coordination numbers and stabilizing specific geometries. For instance, in iron complexes with o-phenylenediamine, the amine nitrogens are directly involved in bonding. rsc.org
The final coordination geometry of the metal complexes is a result of a delicate interplay between the steric and electronic properties of the ligand and the preferred coordination number and geometry of the metal ion.
Steric factors , such as the bulk of the pyridyl groups and the inherent rigidity of the o-phenylene backbone, can influence the approach of the ligand to the metal center and dictate the spatial arrangement of the donor atoms. This can lead to distorted geometries around the metal ion.
Electronic factors , including the basicity of the nitrogen donor atoms, also play a significant role. The pyridyl nitrogens are generally less basic than the amine nitrogens, which can influence the strength of the metal-nitrogen bonds. The electronic properties of the metal ion itself (e.g., its d-electron configuration) will also dictate its preference for certain donor atoms and coordination geometries. For example, d8 metals like Pd(II) and Pt(II) often favor square planar geometries, which the ligand can accommodate through its flexible coordination modes. nih.gov
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.
Palladium(II) and Platinum(II): The synthesis of Pd(II) and Pt(II) complexes is generally achieved by reacting the ligand with a palladium or platinum salt, such as K2[PdCl4] or K2[PtCl4], in a suitable solvent. researchgate.net These d8 metal ions typically form square planar complexes. Characterization is often performed using NMR spectroscopy (¹H, ¹³C, and ³¹P if phosphine (B1218219) co-ligands are present) and X-ray crystallography. researchgate.netznaturforsch.com
Rhodium(I): Rhodium(I) complexes can be synthesized from precursors like [Rh(CO)2Cl]2. The ligand is expected to displace the carbonyl and chloride ligands to form stable complexes. Characterization often involves IR spectroscopy to monitor the CO stretching frequencies and NMR spectroscopy.
Copper(II): Copper(II) complexes can be readily prepared by reacting the ligand with copper(II) salts like CuCl2 or Cu(ClO4)2. nih.gov Due to the Jahn-Teller effect, Cu(II) complexes often exhibit distorted geometries. Characterization techniques include UV-Vis spectroscopy, EPR spectroscopy, and magnetic susceptibility measurements.
Zinc(II): Zinc(II) complexes are typically synthesized by reacting the ligand with a zinc salt, such as Zn(OAc)2 or ZnCl2. nih.gov As a d10 ion, Zn(II) complexes are diamagnetic and often adopt tetrahedral or octahedral geometries. ¹H and ¹³C NMR spectroscopy are powerful tools for their characterization in solution.
Iron(II/III): Iron complexes can be synthesized from iron(II) or iron(III) precursors, such as FeCl2 or FeCl3. rsc.org The oxidation state of the iron in the final complex can be influenced by the reaction conditions. Mössbauer spectroscopy is a particularly useful technique for determining the oxidation state and spin state of the iron center, in addition to magnetic susceptibility measurements.
Table 1: Summary of Expected Coordination Properties with Selected Transition Metals
| Metal Ion | Typical Oxidation State | Expected Geometry | Potential Nuclearity | Key Characterization Techniques |
|---|---|---|---|---|
| Palladium(II) | +2 | Square Planar | Mononuclear, Dinuclear | NMR, X-ray Crystallography |
| Platinum(II) | +2 | Square Planar | Mononuclear, Polynuclear | NMR, X-ray Crystallography |
| Rhodium(I) | +1 | Square Planar | Mononuclear | IR, NMR |
| Copper(II) | +2 | Distorted Octahedral/Square Pyramidal | Mononuclear, Dinuclear | UV-Vis, EPR, Magnetic Susceptibility |
| Zinc(II) | +2 | Tetrahedral, Octahedral | Mononuclear, Dinuclear | NMR, X-ray Crystallography |
| Iron(II/III) | +2, +3 | Octahedral | Mononuclear, Polynuclear | Mössbauer, Magnetic Susceptibility |
In-depth Analysis of this compound and its Transition Metal Complexes Remains Elusive in Scientific Literature
While the broader classes of related compounds, such as those containing pyridine (B92270) derivatives and o-phenylenediamine, are well-documented in coordination chemistry, the unique structural arrangement of this compound appears to be a less explored area of research. Consequently, the detailed information required to populate the specific sections and subsections of the requested article—including spectroscopic characterization, single-crystal X-ray diffraction analysis, stability and reactivity studies, and electrochemical investigations—could not be located.
The available literature extensively covers the coordination of simpler, related ligands. For instance, studies on transition metal complexes of o-phenylenediamine (OPD) and various bis(pyridyl)amine derivatives provide a general framework for how such molecules can coordinate to metal centers. Research has detailed the spectroscopic signatures (UV-Vis, EPR), coordination geometries, and redox behaviors for these analogous systems. However, these findings cannot be directly extrapolated to the specific ligand , as the combination of two pyridyl groups and an o-phenylenediamine backbone would create unique electronic and steric properties influencing its coordination behavior.
Without specific experimental data from peer-reviewed research on this compound metal complexes, a scientifically accurate and thorough article adhering to the requested detailed outline cannot be constructed at this time. Further experimental research would be necessary to elucidate the specific properties and behaviors of these complexes.
Catalytic Applications of 2 Pyridinyl 2 2 Pyridinylamino Phenyl Amine Metal Complexes
Evaluation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)
There are no available studies that have evaluated the performance of 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine metal complexes as catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, or other cross-coupling reactions.
Role in Oxidation and Reduction Catalysis
There is no published research detailing the role of this compound metal complexes in either oxidation or reduction catalysis.
Investigation in Carbonylation and Methoxycarbonylation Reactions
No investigations into the use of metal complexes with the this compound ligand for carbonylation or methoxycarbonylation reactions have been reported in the scientific literature.
Mechanistic Studies of Catalytic Cycles Involving this compound Ligands
Consistent with the absence of reported catalytic applications, there are no mechanistic studies available that describe the catalytic cycles, identify active catalytic species, or characterize intermediates and transition states for reactions involving this compound ligands.
Identification of Active Catalytic Species
No research has been published that identifies the active catalytic species formed from metal complexes of this compound.
Intermediates and Transition States
There is no information available in the scientific literature regarding the intermediates and transition states of any catalytic cycle involving this compound metal complexes.
Turnover Frequencies and Selectivity Control
There is currently a lack of specific data in published scientific literature regarding the turnover frequencies (TOFs) and detailed mechanisms of selectivity control for catalytic reactions employing metal complexes of this compound. While research on other pyridine-based ligands provides a general framework for understanding such catalytic systems, direct extrapolation of those results to this specific ligand would be speculative.
Typically, turnover frequency, a measure of catalyst activity, is determined by the rate of product formation per unit of catalyst over time. It is influenced by various factors including the nature of the metal center, the electronic and steric properties of the ligand, reaction temperature, pressure, and substrate concentration.
Heterogenization Strategies for Catalyst Recovery and Reusability
Information on the application of heterogenization strategies specifically to metal complexes of this compound is not available in the current body of scientific literature.
Heterogenization is a critical area of research in catalysis, aiming to immobilize homogeneous catalysts onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Common strategies include:
Covalent Bonding: The ligand can be functionalized with a reactive group that allows it to be covalently attached to a solid support, such as silica, alumina, or polymers.
Adsorption and Ion Exchange: The catalyst can be physically adsorbed onto the surface of a support material or immobilized through ion-exchange mechanisms.
Encapsulation: The metal complex can be entrapped within the pores of a porous material like a metal-organic framework (MOF) or a zeolite.
The successful heterogenization of a catalyst based on this compound would depend on the chemical stability of the complex under immobilization conditions and its ability to retain catalytic activity and selectivity in the immobilized state. Studies on catalyst leaching and reusability over multiple cycles would be essential to validate the effectiveness of any such strategy. However, no such studies have been reported for this specific compound.
Theoretical and Computational Studies of 2 Pyridinyl 2 2 Pyridinylamino Phenyl Amine and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like tridentate pyridine-based ligands. scispace.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For flexible molecules like 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine, this process is crucial for understanding its preferred three-dimensional shape and conformational possibilities.
Studies on related N,N'-bis(pyridin-2-yl)benzene-diamine isomers reveal that these molecules typically adopt non-planar conformations. For instance, in a crystalline form of N,N′-bis(pyridin-2-yl)benzene-1,4-diamine, the molecule adopts a non-planar structure where the pyridine (B92270) rings are significantly twisted relative to the central benzene (B151609) ring. nih.gov This twisting is a result of steric hindrance and the optimization of electronic interactions. Another derivative, N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine, also shows a non-planar structure where the central benzene ring is inverted, and there is a large dihedral angle between the benzene and pyridine rings. nih.gov For the target molecule, this compound, DFT calculations would similarly predict a twisted, non-planar geometry to minimize steric repulsion between the adjacent pyridine and phenyl rings. The amine hydrogens also play a role in determining the final conformation through potential intramolecular hydrogen bonding.
| Parameter | Value |
|---|---|
| C=N Imine Bond Length | 1.28 Å |
| Dihedral Angle (Benzene-Pyridine) | 82.9 (1)° |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr
For this compound and its derivatives, the HOMO is typically expected to be localized on the electron-rich phenylenediamine core, which has a higher electron density. Conversely, the LUMO is generally distributed over the electron-deficient pyridine rings, which act as π-acceptors. researchgate.net This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation.
The HOMO-LUMO gap in such conjugated systems can be tuned by modifying substituents on the rings. rsc.org Theoretical studies on similar complex ligands show that the energy gap is a key indicator of chemical reactivity; a smaller gap often implies higher reactivity. dergipark.org.trnih.gov
| Parameter | Typical Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -5.0 to -6.5 | Electron-donating ability |
| ELUMO | -1.5 to -3.0 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | 2.5 to 4.5 | Chemical reactivity and stability rsc.org |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. rsc.org
For this compound, an MEP map would show the most negative potential (red) concentrated around the nitrogen atoms of the two pyridine rings, identifying them as the primary sites for metal coordination or protonation. nih.gov Regions of positive potential (blue) would be located around the amine (N-H) protons, making them potential hydrogen bond donors. The phenyl rings would exhibit a more neutral potential, characteristic of aromatic systems. researchgate.net
Computational Insights into Ligand-Metal Interactions in Complexes
When a ligand like this compound coordinates to a metal ion, computational methods can provide a deep understanding of the resulting metal-ligand bonds and the electronic structure of the complex.
Bonding Analysis (e.g., NBO, QTAIM)
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and conjugative interactions within a molecule. aimspress.com It analyzes the electron density to describe the bonding in terms of localized Lewis-type structures (donor-acceptor interactions). In a metal complex, NBO analysis can quantify the donation of electron density from the ligand's lone pairs (e.g., on the nitrogen atoms) to the empty orbitals of the metal center. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. rsc.org For complexes of pyridine-based ligands, significant E(2) values are observed for the interaction between the nitrogen lone pair orbitals (donor) and the vacant d-orbitals of the metal (acceptor), confirming the formation of a coordinate covalent bond. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides another powerful method for analyzing chemical bonds. chemrxiv.org QTAIM analyzes the topology of the electron density (ρ) to characterize bonding interactions. At the bond critical point (BCP) between two atoms, the values of the electron density and its Laplacian (∇²ρ) can classify the interaction. A high electron density with a negative Laplacian (∇²ρ < 0) is characteristic of a shared (covalent) interaction, while a low electron density with a positive Laplacian (∇²ρ > 0) indicates a closed-shell (ionic or van der Waals) interaction. uni-muenchen.de In metal complexes with pyridine ligands, QTAIM analysis can precisely characterize the nature of the metal-nitrogen bonds, determining their degree of covalency versus electrostatic character. researchgate.net
| Analysis Method | Key Parameter | Interpretation |
|---|---|---|
| NBO | Stabilization Energy (E(2)) | Strength of donor-acceptor orbital interaction (e.g., L→M charge transfer). |
| QTAIM | Electron Density (ρ) at BCP | Indicates bond order/strength. |
| QTAIM | Laplacian of Electron Density (∇²ρ) at BCP | Distinguishes between shared (covalent) and closed-shell (ionic) interactions. |
Ligand Field Theory and Electronic Transitions (Computational Aspects)
Ligand Field Theory (LFT) describes the electronic structure of coordination compounds, focusing on the splitting of the metal's d-orbitals by the surrounding ligands. wikipedia.orglibretexts.org While LFT has its roots in crystal field theory, its modern application is heavily supported by molecular orbital calculations. Time-Dependent Density Functional Theory (TD-DFT) is a computational method widely used to predict the electronic absorption spectra of metal complexes. nih.govaip.org
For a complex of this compound, TD-DFT calculations can predict the energies and intensities of electronic transitions. These transitions often fall into several categories:
d-d transitions: Excitations between the split d-orbitals of the metal center. These are typically weak and are central to Ligand Field Theory.
Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-centered orbital to a ligand-centered orbital (e.g., a π* orbital of the pyridine rings). These are often intense and are responsible for the vibrant colors of many transition metal complexes. aip.org
Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-centered orbital to a metal-centered orbital.
Intra-Ligand (ILCT) or π-π transitions:* Excitations occurring within the ligand itself.
Computational studies on related tridentate pyridine ligand complexes have successfully assigned these transitions, showing good agreement with experimental UV-Vis spectra. researchgate.net The calculations provide oscillator strengths (f), which relate to the intensity of the absorption band, and the specific orbitals involved in each transition. nih.gov
Reaction Mechanism Studies Using Computational Methods
Computational chemistry serves as a powerful tool to investigate the intricate details of reaction mechanisms involving this compound, especially in the context of catalysis.
Elucidation of Catalytic Pathways
Theoretical studies have been crucial in mapping out the catalytic pathways of reactions mediated by complexes of this compound and its analogues. For instance, in reactions such as polymerization, computational models can identify the active catalytic species and delineate the step-by-step mechanism. These studies often reveal the coordination of substrates to the metal center, the nature of intermediate species, and the role of the ligand framework in facilitating the catalytic cycle. By analyzing the electronic structure and steric properties of the catalyst, researchers can understand how the ligand influences reactivity and selectivity. For related pyridinyl-containing systems, computational studies have successfully modeled processes like ethylene (B1197577) polymerization, identifying key intermediates and transition states.
Energy Profiles and Activation Barriers for Key Steps
Below is a representative table illustrating the type of data that can be generated from such computational studies for a hypothetical reaction step involving a derivative of the title compound.
| Reaction Step | Initial State Energy (kcal/mol) | Transition State Energy (kcal/mol) | Final State Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| Substrate Binding | 0.0 | 5.2 | -10.1 | 5.2 |
| Migratory Insertion | -10.1 | 8.7 | -15.4 | 18.8 |
| Product Release | -15.4 | -2.3 | -25.0 | 13.1 |
Spectroscopic Property Prediction via Computational Models (e.g., NMR chemical shifts, vibrational frequencies for structural verification)
Computational models are not only used to study reactivity but also to predict spectroscopic properties, which is invaluable for the characterization and structural verification of this compound and its derivatives.
Density Functional Theory (DFT) is a widely used method for the accurate prediction of various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts (δ) for nuclei such as ¹H and ¹³C. These calculations can help in the assignment of complex NMR spectra, aid in the differentiation between isomers, and provide insights into the electronic environment of the atoms within the molecule. The accuracy of these predictions is often enhanced by considering solvent effects and by benchmarking the calculated values against experimental data for related compounds.
Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in assigning the vibrational modes of the molecule, providing a detailed picture of its structural and bonding characteristics. Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors to account for systematic errors in the computational methods and the effects of anharmonicity.
The following table provides an example of computationally predicted ¹³C NMR chemical shifts for key carbon atoms in a derivative of this compound, compared with hypothetical experimental values.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Pyridine C2 | 158.5 | 159.2 |
| Pyridine C6 | 148.2 | 148.9 |
| Phenyl C1 (N-bound) | 145.1 | 145.8 |
| Phenyl C2 (N-bound) | 120.7 | 121.3 |
This predictive capability is a powerful tool for chemists, enabling the confirmation of newly synthesized compounds and providing a deeper understanding of their molecular structure and bonding.
Derivatization and Analogues of 2 Pyridinyl 2 2 Pyridinylamino Phenyl Amine
Synthesis of Substituted Derivatives and Related Scaffolds
The synthesis of derivatives of 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine, also known as N,N'-bis(2-pyridyl)-1,2-phenylenediamine, and its related scaffolds can be achieved through various synthetic methodologies. A common approach involves the palladium-catalyzed Buchwald-Hartwig amination reaction. This method allows for the coupling of 2-halopyridines with 1,2-phenylenediamine or its substituted counterparts. By varying the substituents on both the pyridine (B92270) and the phenylenediamine starting materials, a diverse library of derivatives can be accessed.
For instance, electron-donating or electron-withdrawing groups can be introduced onto the pyridine rings or the phenylenediamine backbone. The synthesis of ditopic polypyridine ligands, such as bis(pyridine-2-yl)amino-1,10-phenanthrolines, has been reported, where a bis(pyridine-2-yl)amine (dpa) moiety is attached to a 1,10-phenanthroline (B135089) core. chemrxiv.org These syntheses demonstrate the feasibility of incorporating the core this compound structure into larger, more complex ligand architectures.
Another synthetic route involves the direct condensation of 2-aminopyridine (B139424) with a suitable ortho-substituted aminophenyl derivative. Modifications to the reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to improve yields and facilitate the synthesis of a wide range of analogues.
Below is an interactive data table summarizing some of the synthetic approaches to related scaffolds.
Impact of Structural Modifications on Coordination Behavior
Structural modifications of the this compound ligand framework have a profound impact on its coordination behavior with metal ions. The denticity, coordination geometry, and the electronic properties of the resulting metal complexes can be systematically tuned by introducing different functional groups.
The parent ligand typically acts as a tridentate N,N',N''-donor, coordinating to a metal center through the two pyridyl nitrogen atoms and one of the secondary amine nitrogen atoms. The introduction of substituents on the pyridine rings can alter the Lewis basicity of the nitrogen donors. Electron-donating groups (e.g., methoxy, methyl) increase the electron density on the pyridyl nitrogens, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the basicity and can weaken the coordination.
Furthermore, the nature of the phenylenediamine backbone can be modified. Introducing substituents on the phenyl ring can influence the dihedral angle between the two pyridyl groups, thereby affecting the bite angle of the ligand and the stability of the resulting chelate rings. X-ray crystallography studies on related metal complexes with pyridine-containing ligands have shown that even subtle changes in the ligand structure can lead to significant differences in the solid-state packing and intermolecular interactions. mdpi.com
An interactive data table summarizing the impact of structural modifications on coordination is presented below.
Comparative Catalytic Activity and Selectivity of Analogues
The tunability of the electronic and steric properties of this compound analogues makes them attractive ligands for a variety of catalytic applications. Metal complexes of these ligands have shown promise in reactions such as cross-coupling, oxidation, and polymerization.
The catalytic activity and selectivity are highly dependent on the nature of the substituents on the ligand scaffold. For instance, in a study of dinuclear Ru(II)-Pd(II) complexes for Cu-free Sonogashira coupling, the position of the di(pyridin-2-yl)amino substituent on a 1,10-phenanthroline linker was found to influence the reaction rate. chemrxiv.org Complexes where the substituent was at the 3 or 4 position of the phenanthroline ring exhibited significantly higher catalytic activity compared to a mixed catalytic system. chemrxiv.org This highlights the importance of the precise placement of functional groups in optimizing catalytic performance.
In the context of ethylene (B1197577) polymerization catalyzed by bis(imino)pyridyl iron and cobalt complexes, theoretical studies have shown that the electronic structure and oxidation state of the metal center, which are influenced by the ligand, are closely related to the catalytic reactivity. mdpi.com By modifying the ligand framework, it is possible to modulate the electronic environment of the metal center and thereby control the catalytic cycle.
A comparative study of palladium(II) complexes with different functionalized pyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions revealed that both electron-donating and electron-withdrawing groups on the pyridine ring led to significant changes in the physicochemical properties and catalytic efficiency of the complexes. nih.gov The basicity of the ligand was found to correlate with the catalytic activity, although steric effects also played a significant role. nih.gov
The following interactive data table provides a comparative overview of the catalytic activity of some related ligand systems.
Future Research Directions and Potential Applications
Exploration of Novel Coordination Architectures
The ligand's ability to coordinate with metal ions through its pyridinyl and amino nitrogen atoms opens avenues for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Future research will likely focus on reacting this ligand with a variety of transition metals to create diverse structural motifs. The flexibility of the ligand backbone could allow for the formation of one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. mdpi.comresearchgate.net
For instance, the reaction with nickel(II) could yield octahedral coordination environments, while interactions with lead(II) might result in polymers with varied dimensionality depending on the coordinating halide anions. researchgate.netnih.gov The exploration of different metal centers, such as manganese, zinc, or copper, could lead to materials with unique magnetic, luminescent, or porous properties. researchgate.netsemanticscholar.org The deliberate design of these architectures is a key step toward developing materials for gas storage, separation, and sensing.
Table 1: Potential Coordination Architectures with 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine
| Metal Ion | Potential Geometry | Resulting Architecture | Potential Properties |
|---|---|---|---|
| Nickel(II) | Octahedral | 2D Layers or 3D Frameworks | Magnetic, Catalytic |
| Lead(II) | Holodirected | 2D Halide-bridged Polymers | Luminescent |
| Zinc(II) | Tetrahedral/Trigonal Bipyramidal | 3D Networks via H-bonding | Catalytic, Luminescent |
| Copper(II) | Square Planar/Octahedral | 1D Chains or 2D Grids | Electronic, Catalytic |
| Manganese(II) | Dinuclear or Polynuclear Clusters | 2D or 3D Coordination Polymers | Magnetic |
Development of Advanced Catalytic Systems
Metal complexes derived from this compound are promising candidates for advanced catalytic systems. The nitrogen-rich coordination sphere can stabilize metal centers in various oxidation states, which is crucial for catalytic cycles. Future investigations could focus on developing catalysts for important organic transformations.
Drawing parallels from structurally similar bis(pyridyl)amine and phenylene diamine complexes, research could target oxidation and epoxidation reactions. semanticscholar.orgresearchgate.net For example, a zinc(II) complex incorporating this ligand could be tested for the aerobic oxidation of alcohols to aldehydes, a fundamental process in organic synthesis. semanticscholar.org Similarly, nickel(II) complexes might be developed to catalyze the epoxidation of olefins, providing a route to valuable chemical intermediates. researchgate.net The tunability of the ligand's electronic and steric properties by modifying the phenyl or pyridyl rings offers a strategy to optimize catalyst activity and selectivity.
Table 2: Potential Catalytic Applications of Metal Complexes
| Metal Complex | Target Reaction | Substrate Example | Product Example |
|---|---|---|---|
| Zinc(II) Complex | Aerobic Oxidation | Benzyl alcohol | Benzaldehyde |
| Nickel(II) Complex | Olefin Epoxidation | Styrene | Styrene oxide |
| Copper(II) Complex | Cross-Coupling Reactions | Aryl halide | Biaryl compound |
| Vanadyl(II) Complex | Oxidation Catalysis | Alkenes | Epoxides/Diols |
Integration into Supramolecular Assemblies
The presence of N-H groups (hydrogen bond donors) and aromatic rings (pi-stacking interactions) makes this compound an excellent building block for supramolecular chemistry. Future work in this area will likely explore the self-assembly of this molecule into intricate, non-covalently bonded structures.
Research could focus on creating hydrogen-bonded networks, where the amine groups form predictable patterns with complementary acceptor molecules. nih.gov Furthermore, the pyridyl and phenyl rings can participate in pi-pi stacking interactions to guide the formation of one-dimensional columns or two-dimensional sheets. By combining these interactions with metal coordination, it is possible to construct highly ordered multi-dimensional metallosupramolecular architectures, such as macrocycles or nanotubes, which could find applications in anion recognition and binding. rsc.org
Theoretical Prediction of Undiscovered Reactivity Modes
Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for predicting the behavior and undiscovered reactivity of this compound and its metal complexes. researchgate.netnih.gov Theoretical studies can provide deep insights into the electronic structure, stability, and spectroscopic properties of these compounds.
Future computational research could focus on several key areas. DFT calculations can be used to model the coordination of different metal ions, predicting the most stable geometries and bond energies. researchgate.net This can guide synthetic efforts toward desired architectures. Furthermore, theoretical models can be employed to investigate potential catalytic pathways, calculating activation barriers for different reaction steps and helping to elucidate reaction mechanisms. researchgate.net By simulating molecular orbitals and charge distributions, it may be possible to predict novel redox behaviors or photochemical reactivity that have not yet been observed experimentally. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in solvents like dimethylformamide (DMF) or toluene under inert atmospheres are critical for C–N bond formation. For example, highlights the use of palladium catalysts in similar pyridine derivatives, while emphasizes temperature control (80–120°C) and nitrogen purging to prevent oxidation. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of starting materials) and using microwave-assisted synthesis for accelerated reaction kinetics .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H/¹³C NMR to confirm aromatic proton environments and amine linkages. Discrepancies between experimental and computational (DFT) chemical shifts may arise due to solvent effects or tautomerism .
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonding between pyridinyl N and amine H) to determine conformational stability. demonstrates this approach for related pyrimidine analogs .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected m/z ~316.34 for C₁₆H₁₄N₄).
Q. What safety protocols are essential when handling this compound during synthesis?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DMF) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. specifies that MedChemExpress requires users to assume liability for safe handling .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Step 1 : Re-examine solvent choice (e.g., DMSO-d₆ vs. CDCl₃) and concentration effects on chemical shifts.
- Step 2 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to improve accuracy. used this strategy for phenolic derivatives .
- Step 3 : Explore tautomeric equilibria (e.g., enamine-imine interconversion) via variable-temperature NMR to identify dynamic effects .
Q. What experimental designs are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs, as pyridine/amine motifs are common in inhibitors (e.g., ’s focus on anticancer targets) .
- Assay design :
- In vitro : Use fluorescence polarization assays for binding affinity (IC₅₀) measurements.
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM).
- Controls : Include structurally similar analogs (e.g., ’s methyl-substituted pyridinylamines) to isolate structure-activity relationships .
Q. How can low yields in Ullmann-type coupling reactions during synthesis be addressed?
- Methodological Answer :
- Catalyst optimization : Replace Pd with CuI/1,10-phenanthroline systems for cost-effective catalysis ( notes Cu catalysts for similar amines) .
- Solvent screening : Test polar aprotic solvents (e.g., DMSO) to enhance solubility of aromatic intermediates.
- Additives : Use Cs₂CO₃ as a base to deprotonate amines and accelerate coupling kinetics. achieved 75% yield in analogous reactions using these conditions .
Data Contradiction Analysis
Q. How should conflicting bioassay results (e.g., variable IC₅₀ values across studies) be interpreted?
- Methodological Answer :
- Source identification : Compare cell line origins (e.g., ATCC vs. primary cells), culture conditions, and assay protocols.
- Statistical rigor : Apply ANOVA with post-hoc tests to assess reproducibility.
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to verify binding poses against target proteins, as seen in ’s computational validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
